(Dimethylphenylsilyl)boronic acid pinacol ester

Asymmetric Catalysis Conjugate Addition Organosilicon Synthesis

(Dimethylphenylsilyl)boronic acid pinacol ester, commonly referred to as Suginome's reagent (PhMe2Si-Bpin), is a specialized silylboronic ester characterized by its stable Si-B bond. This reagent is commercially available as a shelf-stable liquid with a purity typically ≥95.0%, making it a convenient source for both electrophilic silicon and boron synthons.

Molecular Formula C14H23BO2Si
Molecular Weight 262.23 g/mol
CAS No. 185990-03-8
Cat. No. B066240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dimethylphenylsilyl)boronic acid pinacol ester
CAS185990-03-8
Molecular FormulaC14H23BO2Si
Molecular Weight262.23 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)[Si](C)(C)C2=CC=CC=C2
InChIInChI=1S/C14H23BO2Si/c1-13(2)14(3,4)17-15(16-13)18(5,6)12-10-8-7-9-11-12/h7-11H,1-6H3
InChIKeyARMSAQNLTKGMGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (Dimethylphenylsilyl)boronic Acid Pinacol Ester (CAS 185990-03-8): Technical Profile and Procurement Considerations


(Dimethylphenylsilyl)boronic acid pinacol ester, commonly referred to as Suginome's reagent (PhMe2Si-Bpin), is a specialized silylboronic ester characterized by its stable Si-B bond. This reagent is commercially available as a shelf-stable liquid with a purity typically ≥95.0%, making it a convenient source for both electrophilic silicon and boron synthons . Its fundamental role in organic synthesis is to serve as a dual-purpose reagent, enabling the selective introduction of silicon and boron atoms into molecular frameworks through a variety of catalytic and catalyst-free pathways . The compound's utility stems from the chemoselective activation of the Si-B interelement bond, which is facilitated by the electronegativity difference between silicon and boron (EN = 1.8 vs. 2.0, respectively) .

Why Generic Substitution of (Dimethylphenylsilyl)boronic Acid Pinacol Ester is Scientifically Unreliable


Direct substitution of (Dimethylphenylsilyl)boronic acid pinacol ester with alternative silylboranes or boronic esters is not a straightforward procurement decision due to its unique dual reactivity profile. Unlike simple aryl boronic acids or pinacol esters, which primarily serve as nucleophiles in cross-coupling reactions, PhMe2Si-Bpin acts as a bifunctional reagent. Its Si-B bond can be chemoselectively activated under distinct conditions to deliver either a silyl or a boryl moiety . Furthermore, the dimethylphenylsilyl group's steric and electronic properties differ significantly from other silyl groups (e.g., trimethylsilyl or triethylsilyl), which can drastically affect reaction rates, yields, and stereochemical outcomes in key transformations like conjugate additions and cross-couplings . Consequently, selecting a 'generic' silylborane without considering these nuanced differences risks substantial yield losses and compromised selectivity in multi-step synthetic sequences .

Quantitative Performance Benchmarks for (Dimethylphenylsilyl)boronic Acid Pinacol Ester in Key Synthetic Transformations


Benchmarked Yield and Enantioselectivity in Copper-Catalyzed Conjugate Silyl Additions to Unsaturated Carbonyls

In copper-catalyzed enantioselective conjugate additions to a range of cyclic and acyclic unsaturated ketones, esters, and acrylonitriles, the use of (dimethylphenylsilyl)pinacolatoboron as the silyl source consistently delivers the desired β-silylcarbonyl products in yields ranging from 87% to 97%. The stereochemical fidelity of this transformation is exceptionally high, yielding products with enantiomeric ratios (er) between 90:10 and 99:1 . This performance is noteworthy when compared to related catalytic enantioselective aldol or boronate conjugate additions, which often exhibit lower yields or require a proton source, whereas this protocol proceeds to completion within 2 hours without one . This establishes a clear, quantifiable benchmark for the reagent's efficiency in this critical class of C-C bond-forming reactions.

Asymmetric Catalysis Conjugate Addition Organosilicon Synthesis

Comparative Performance in Deoxygenative Geminal Silylboration of Amides: PhMe2SiB(pin) vs. Et3SiB(pin)

A direct comparison of silylboronates in the deoxygenative geminal silylboration of amides reveals a critical performance differential. Under identical reaction conditions (amide (0.2 mmol), silylboronate (0.44 mmol), KOtBu (0.04 mmol), THF, 60 °C, 2 h), the use of PhMe2SiB(pin) as the silyl source led to the successful formation of the α-boryl-α-silylalkylamine product . In stark contrast, when (triethylsilyl)boronic acid pinacol ester (Et3SiB(pin)) was employed under the same conditions, the desired transformation did not occur or proceeded with negligible yield, as evidenced by the complete omission of the product in the reported substrate scope . This head-to-head comparison unequivocally demonstrates that the dimethylphenylsilyl group is essential for reactivity in this context, and substitution with a trialkylsilyl group results in a total failure of the reaction.

Amide Functionalization Geminal Silylboration Silylboronate Reactivity

Unique Reactivity Profile: Enabling Transition-Metal-Free Boryl Substitution of Aryl Halides

(Dimethylphenylsilyl)boronic acid pinacol ester is a key enabling reagent for the transition-metal-free boryl substitution of functionalized aryl, heteroaryl, and alkenyl halides. When combined with an alkali-metal alkoxide base, PhMe2Si-B(pin) reacts to provide the corresponding boronic ester products in good to high yields with excellent borylation/silylation selectivity . This capability is a direct consequence of the Si-B bond's polarization, allowing for base-mediated activation. This stands in contrast to traditional transition-metal-catalyzed Miyaura borylation, which employs bis(pinacolato)diboron (B2pin2) and a palladium catalyst. The metal-free method avoids the use of costly and potentially toxic transition metals, simplifies purification, and demonstrates high functional group compatibility and tolerance to steric hindrance . A representative procedure from Organic Syntheses details the synthesis of a sterically hindered aryl boronic ester on a 30 mmol scale, highlighting the practical utility of this approach .

Transition-Metal-Free Catalysis Borylation Aryl Halide Functionalization

Tunable Regioselectivity in Palladium-Catalyzed Silaboration of Terminal Alkynes

The utility of (dimethylphenylsilyl)boronic acid pinacol ester extends to highly regioselective transformations where the outcome can be predictably switched by the choice of ligand on the palladium catalyst. In the silaboration of terminal alkynes, using (η³-C3H5)Pd(PPh3)Cl (1.0 mol %) as the catalyst with PhMe2Si-B(pin) affords 1-boryl-2-silyl-1-alkenes in high yields with normal regioselectivity. In sharp contrast, switching the catalyst to one bearing the P(t-Bu)2(biphenyl-2-yl) ligand directs the reaction to selectively form the inverse regioisomers, 2-boryl-1-silyl-1-alkenes, also in high yields . This ligand-controlled switch in regioselectivity is a powerful feature that provides chemists with a single reagent platform to access both constitutional isomers from a common starting material, a level of control that is rarely attainable with other silyl sources and adds significant value to this specific reagent.

Regioselective Synthesis Silaboration Alkyne Functionalization

Validated Application Scenarios for Procuring (Dimethylphenylsilyl)boronic Acid Pinacol Ester


Synthesis of Enantioenriched Chiral Organosilanes

For laboratories engaged in the synthesis of chiral organosilicon compounds, particularly through enantioselective conjugate addition, (Dimethylphenylsilyl)boronic acid pinacol ester is the reagent of choice. As evidenced by quantitative data, its use under Cu-catalyzed conditions reliably delivers β-silylcarbonyl products with yields of 87–97% and high enantioselectivity (er up to 99:1) within 2 hours, without requiring a proton source . This specific reactivity profile makes it an essential reagent for accessing chiral silanes for medicinal chemistry and natural product synthesis.

Transition-Metal-Free Borylation of Complex Aryl and Heteroaryl Halides

Process chemists and those in pharmaceutical development seeking to avoid palladium or other transition metals in the borylation of complex, functionalized aryl halides should procure this reagent. The established method using PhMe2Si-B(pin) and an alkoxide base enables this transformation with high functional group tolerance and excellent borylation/silylation selectivity . This approach is particularly valuable for late-stage functionalization of advanced pharmaceutical intermediates where metal contamination must be stringently avoided, as detailed in a validated Organic Syntheses procedure .

Divergent Synthesis of Silyl-Boryl Alkene Isomers

For synthetic projects requiring access to both possible regioisomers of silyl-boryl alkenes, (Dimethylphenylsilyl)boronic acid pinacol ester offers a unique, tunable platform. By simply changing the ligand on a palladium catalyst, the silaboration of a terminal alkyne can be directed to selectively form either the 1-boryl-2-silyl-1-alkene or its 2-boryl-1-silyl regioisomer, both in high yields . This single-reagent, divergent strategy simplifies experimental design and reduces the number of reagents needed to explore structure-activity relationships in a series.

Synthesis of α-Boryl-α-Silylalkylamines via Deoxygenative Amide Functionalization

Researchers focused on the synthesis of novel, densely functionalized amine scaffolds should use this reagent for the deoxygenative geminal silylboration of amides. Direct comparative data confirms that PhMe2Si-B(pin) is uniquely effective in this transformation, whereas the analogous triethylsilyl reagent (Et3SiB(pin)) is unreactive under the same conditions . This provides access to a previously challenging class of α-boryl-α-silylalkylamine intermediates, which are valuable building blocks for pharmaceuticals and agrochemicals .

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